ethyl 6-bromo-4,4-difluorohexanoate
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Overview
Description
Ethyl 6-bromo-4,4-difluorohexanoate is an organic halide compound with the molecular formula C8H13BrF2O2 and a molecular weight of 259.1 g/mol. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of ethyl 6-bromo-4,4-difluorohexanoate typically involves the reaction of 6-bromohexanoic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-4,4-difluorohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives. Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate.
Scientific Research Applications
Ethyl 6-bromo-4,4-difluorohexanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4,4-difluorohexanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Ethyl 6-bromo-4,4-difluorohexanoate can be compared with other similar compounds, such as:
Ethyl 6-chloro-4,4-difluorohexanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-bromo-4,4-dichlorohexanoate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 6-bromo-4,4-difluoropentanoate: Similar structure but with a shorter carbon chain. The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which impart distinct chemical and physical properties.
Properties
CAS No. |
2639418-44-1 |
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Molecular Formula |
C8H13BrF2O2 |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
ethyl 6-bromo-4,4-difluorohexanoate |
InChI |
InChI=1S/C8H13BrF2O2/c1-2-13-7(12)3-4-8(10,11)5-6-9/h2-6H2,1H3 |
InChI Key |
CIRQFGKTEFKESZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CCBr)(F)F |
Purity |
95 |
Origin of Product |
United States |
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